N-Decyl-3,4,5-trihydroxybenzamide
Description
Properties
CAS No. |
174674-52-3 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-decyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-18-17(22)13-11-14(19)16(21)15(20)12-13/h11-12,19-21H,2-10H2,1H3,(H,18,22) |
InChI Key |
DGMAVPCEDWMULI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Benzamide Derivatives
The following table compares N-Decyl-3,4,5-trihydroxybenzamide with structurally related compounds from the evidence, focusing on substituents, molecular features, and biological activity:
Key Observations :
- Substituent Effects : The decyl chain in this compound introduces significant hydrophobicity compared to the phenyl group in Compound 7, which may enhance membrane permeability. The inactivity of Compound 7 against B. subtilis suggests that bulky aromatic substituents may hinder target binding .
- Hydroxyl vs. Methoxy Groups : Compounds like 3i and 3l () feature methoxy groups instead of hydroxyls, reducing hydrogen-bonding capacity but increasing lipophilicity. This trade-off could influence solubility and antimicrobial efficacy.
Physicochemical Properties and Solubility Analysis
- Hydrophobicity: The decyl chain increases logP (octanol-water partition coefficient) compared to hydroxyethyl or phenyl analogs, suggesting lower aqueous solubility but better membrane affinity.
- Hydrogen Bonding: The 3,4,5-trihydroxy configuration provides three hydrogen-bond donors, contrasting with methoxy-containing derivatives (e.g., 3i, 3l), which lack this capability .
Q & A
Q. Basic
| Property | Value | Method |
|---|---|---|
| LogP | 2.13 | HPLC (C18 column) |
| PSA | 89.79 Ų | Computational modeling |
| Solubility | 0.5 mg/mL (H₂O) | Shake-flask method |
| Molecular Weight | 348.4 g/mol | HRMS |
How is compound stability assessed under varying experimental conditions?
Q. Advanced
- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points .
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV exposure .
What advanced analytical techniques resolve structural ambiguities?
Q. Advanced
- X-ray crystallography : Determines 3D conformation (e.g., monoclinic P21/c space group for analogs) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing regioisomers .
- LC-MS/MS : Identifies degradation products in accelerated stability studies .
How can cellular uptake mechanisms be evaluated?
Q. Advanced
- Fluorescent tagging : Conjugation with FITC or Cy5 enables tracking via confocal microscopy .
- Flow cytometry : Quantifies intracellular accumulation in dose- and time-dependent studies .
- Inhibitor assays : Use endocytosis inhibitors (e.g., chlorpromazine) to probe uptake pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
